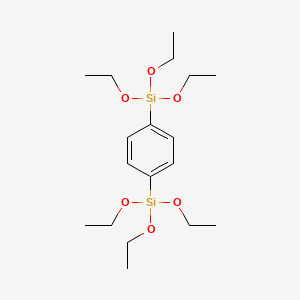

1,4-Bis(triethoxysilyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethoxy-(4-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNCOSWWOMZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158530-97-3 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158530-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10467564 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-18-1 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(triethoxysilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis route for 1,4-Bis(triethoxysilyl)benzene (BTEB), a key precursor in the formation of phenylene-bridged periodic mesoporous organosilicas (PMOs). The document details the prevalent Grignard reaction-based methodology, offering a step-by-step experimental protocol. Quantitative data, including reactant quantities and expected yields, are summarized for clarity. Furthermore, this guide includes a visual representation of the synthesis pathway and the experimental workflow, adhering to specified formatting guidelines for enhanced comprehension by researchers and professionals in chemistry and materials science.

Introduction

This compound is a bifunctional organosilane that serves as a crucial building block in the synthesis of advanced materials. Its rigid phenylene core and reactive triethoxysilyl groups at the para positions allow for the formation of highly ordered, porous silica (B1680970) structures with organic functionality integrated within the framework. These materials, known as periodic mesoporous organosilicas (PMOs), have garnered significant interest for applications in catalysis, chromatography, and drug delivery. This guide focuses on the most widely adopted and effective method for the synthesis of BTEB.

Primary Synthesis Route: Grignard Reaction

The most common and efficient method for the synthesis of this compound involves a Grignard reaction. This classic organometallic reaction provides a robust pathway to form the silicon-carbon bonds required in the target molecule. The overall reaction scheme is a two-step process starting from 1,4-dibromobenzene (B42075).

Overall Reaction Scheme

The synthesis proceeds via the formation of a di-Grignard reagent from 1,4-dibromobenzene, which is then reacted with an electrophilic triethoxysilane (B36694) source, typically tetraethoxysilane (TEOS).

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established literature for the Grignard synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 23.6 g | 0.10 |

| Magnesium Turnings | Mg | 24.31 | 5.35 g | 0.22 |

| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | 208.33 | 83.3 g (90.0 mL) | 0.40 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~300 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | (catalyst) |

| Toluene | C₇H₈ | 92.14 | For extraction | - |

| Hexane | C₆H₁₄ | 86.18 | For purification | - |

| Saturated aq. NH₄Cl | - | - | For quenching | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying | - |

Step-by-Step Procedure

Step 1: Formation of the Di-Grignard Reagent

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Initiation: The flask is charged with magnesium turnings (5.35 g, 0.22 mol) and a single crystal of iodine.

-

Reactant Addition: A solution of 1,4-dibromobenzene (23.6 g, 0.10 mol) in anhydrous THF (100 mL) is placed in the dropping funnel. A small amount of this solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle reflux.

-

Reaction: The remaining 1,4-dibromobenzene solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent. The solution will appear as a grayish-brown suspension.

Step 2: Reaction with Tetraethoxysilane

-

Cooling: The di-Grignard reagent solution is cooled in an ice bath.

-

Addition of TEOS: A solution of tetraethoxysilane (83.3 g, 0.40 mol) in anhydrous THF (100 mL) is added dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

Work-up and Purification

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Expected Yield and Product Characterization

-

Yield: The reported yields for this synthesis are typically in the range of 60-70%.

-

Physical Properties:

-

Boiling Point: 130-133 °C at 0.5 mmHg

-

Density: 1.015 g/mL at 25 °C

-

Refractive Index: n20/D 1.456

-

-

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.65 (s, 4H, Ar-H), 3.85 (q, 12H, OCH₂CH₃), 1.25 (t, 18H, OCH₂CH₃).

-

¹³C NMR (CDCl₃): δ 138.0, 134.5, 58.5, 18.3.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

-

Exothermic Reactions: The formation of the Grignard reagent and its reaction with TEOS are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

-

Reagent Handling: 1,4-Dibromobenzene is a skin and eye irritant. Tetraethoxysilane can cause respiratory irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The Grignard reaction of 1,4-dibromobenzene with magnesium followed by reaction with tetraethoxysilane is a reliable and well-established method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this guide, researchers can successfully prepare this important precursor for the development of advanced organosilica materials. The provided quantitative data and workflow diagrams serve as a practical resource for the planning and execution of this synthesis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Bis(triethoxysilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organosilane compound 1,4-Bis(triethoxysilyl)benzene. This document is intended to serve as a valuable resource for researchers and scientists in various fields, including materials science and drug development, who utilize this compound in their work. The guide details the expected spectral data, outlines a standard experimental protocol for data acquisition, and provides visual aids to facilitate the interpretation of the NMR spectra.

Molecular Structure and NMR Spectroscopy

This compound possesses a symmetrical structure with a central benzene (B151609) ring substituted at the para positions with triethoxysilyl groups. This symmetry is reflected in its NMR spectra, leading to a simplified pattern of signals. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethoxy groups, and the methyl protons of the ethoxy groups.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 4H | Aromatic (C₆H₄) |

| ~3.90 | Quartet | 12H | Methylene (-OCH₂CH₃) |

| ~1.25 | Triplet | 18H | Methyl (-OCH₂CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays four signals, corresponding to the two distinct carbon environments in the benzene ring and the two carbon environments in the ethoxy groups.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic C (quaternary) |

| ~134 | Aromatic CH |

| ~58 | Methylene (-OCH₂) |

| ~18 | Methyl (-CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for organosilane compounds as it is chemically inert and provides good solubility.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Parameters:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees.

-

The relaxation delay should be set to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 200 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quaternary carbon to be observed effectively.

-

A larger number of scans (e.g., 128 or more) will be required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ as a reference (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the logical relationships of the NMR signals.

Caption: Molecular Structure of this compound.

Caption: Logical Relationship of NMR Signals for this compound.

An In-Depth Technical Guide to the FT-IR Analysis of 1,4-Bis(triethoxysilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1,4-Bis(triethoxysilyl)benzene (BTEB). BTEB is a critical precursor in the synthesis of advanced materials such as periodic mesoporous organosilicas (PMOs), which have significant applications in chromatography, catalysis, and drug delivery systems.[1] FT-IR spectroscopy serves as an indispensable tool for verifying the chemical structure, identifying functional groups, and assessing the purity of BTEB by analyzing its unique vibrational modes.

Molecular Structure and Key Vibrational Groups

The structure of this compound consists of a central para-disubstituted benzene (B151609) ring bonded to two triethoxysilyl [-Si(OCH₂CH₃)₃] groups. The FT-IR spectrum of this molecule is characterized by the vibrations of these distinct functional units. The diagram below illustrates the principal components of the BTEB molecule that are active in the infrared spectrum.

Caption: Key functional groups of BTEB identifiable by FT-IR.

FT-IR Spectral Data and Functional Group Assignments

The FT-IR spectrum of BTEB displays a series of absorption bands that correspond to specific molecular vibrations. The table below summarizes the characteristic wavenumbers and their assignments, compiled from established spectral data for organosilanes and aromatic compounds.[2][3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| 3100-3000 | C-H Stretching | Aromatic C-H (Benzene Ring) | Weak to Medium |

| 2975-2950 | Asymmetric C-H Stretching | Aliphatic -CH₃ (Ethoxy Group) | Strong |

| 2930-2900 | Asymmetric C-H Stretching | Aliphatic -CH₂ (Ethoxy Group) | Strong |

| 2890-2865 | Symmetric C-H Stretching | Aliphatic -CH₃ & -CH₂ (Ethoxy Group) | Strong |

| 1600-1585 | C=C Stretching | Aromatic Ring (In-plane) | Medium |

| 1500-1400 | C=C Stretching | Aromatic Ring (In-plane) | Medium |

| 1485, 1390 | C-H Bending | Aliphatic -CH₃ & -CH₂ (Scissoring/Bending) | Medium |

| 1170-1000 | Si-O-C Stretching | Asymmetric stretch of the Si-O-C linkage | Very Strong |

| 960 | C-C Stretching | Aliphatic C-C (Ethoxy Group) | Medium |

| 830-790 | C-H Bending | Aromatic C-H Out-of-Plane ("oop") Bend | Strong |

| 700-600 | Si-C Stretching | Silicon-Carbon (Aromatic) Bond | Weak to Medium |

Note: The para-substitution pattern of the benzene ring is strongly indicated by the intense C-H out-of-plane bending absorption in the 830-790 cm⁻¹ region.[6][7]

Experimental Protocols for FT-IR Analysis

Accurate spectral acquisition requires appropriate sample handling and instrument configuration. Below are two standard protocols for analyzing liquid BTEB.

Protocol 1: Transmission Analysis using a KBr Liquid Cell

This method involves placing a thin film of the liquid sample between two potassium bromide (KBr) plates, which are transparent to infrared radiation.

-

Instrument Setup:

-

Sample Preparation:

-

Ensure KBr plates are clean and dry by washing with a volatile solvent (e.g., dry methylene (B1212753) chloride or ethanol) and polishing if necessary.[9]

-

Place a single, small drop of this compound onto the surface of one KBr plate.[9]

-

Carefully place the second KBr plate on top and gently rotate it a quarter turn to create a uniform, bubble-free thin film.[9]

-

If the resulting spectrum shows overly intense, saturated peaks, separate the plates and wipe one clean before reassembling to reduce the path length.[9]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Place the prepared KBr cell into the spectrometer's sample holder.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Thoroughly clean the KBr plates with a suitable solvent to remove all traces of the organosilane sample.[9]

-

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a convenient technique for liquid samples, requiring minimal preparation. It is particularly useful for studying surface reactions of organosilanes.[10]

-

Instrument Setup:

-

Spectrometer: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[10]

-

Parameters: Set the spectral range, resolution, and number of scans as described in Protocol 1.

-

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Collect a background spectrum with the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Collect the sample spectrum.

-

-

Post-Analysis:

-

Clean the ATR crystal surface thoroughly with a suitable solvent to prepare for the next sample.

-

General FT-IR Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. instanano.com [instanano.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of 1,4-Bis(triethoxysilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of 1,4-Bis(triethoxysilyl)benzene (BTEB), a key precursor in the synthesis of benzene-bridged polysilsesquioxanes and other hybrid organic-inorganic materials. This document details the reaction mechanism, presents relevant quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of the process.

Core Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a crucial first step in the sol-gel process, leading to the formation of silanol (B1196071) groups (-Si-OH) that can subsequently undergo condensation to form a siloxane network (-Si-O-Si-). The overall reaction involves the replacement of ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH) in the presence of water and an acid catalyst, typically hydrochloric acid (HCl).

The mechanism can be described in the following key stages:

-

Protonation of the Ethoxy Group: The reaction is initiated by the protonation of an oxygen atom in one of the ethoxy groups by a hydronium ion (H₃O⁺) from the acidic solution. This protonation makes the ethoxy group a better leaving group (ethanol).

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the electrophilic silicon atom. This results in the formation of a five-coordinate silicon intermediate.

-

Ethanol Elimination: The protonated ethoxy group departs as a molecule of ethanol.

-

Deprotonation: The intermediate loses a proton to a water molecule, regenerating the hydronium ion catalyst and forming a silanol group.

This process repeats for the remaining ethoxy groups on the silicon atom. A significant finding from ²⁹Si NMR studies is that the hydrolysis of the two triethoxysilyl groups in BTEB is not simultaneous. One of the triethoxysilyl groups tends to hydrolyze preferentially before the other begins to hydrolyze significantly.[1] This is contrary to what is typically expected for organotrialkoxysilanes under acidic conditions, where the hydrolysis of subsequent alkoxy groups on the same silicon atom is generally slower.[1]

The subsequent condensation reactions, which are also influenced by the acidic conditions, lead to the formation of dimers, oligomers, and eventually a cross-linked gel. Under acidic conditions, the condensation reactions are generally slower than the hydrolysis reactions, allowing for the accumulation of silanol species.

Figure 1: Simplified reaction pathway for the acid-catalyzed hydrolysis of one triethoxysilyl group in BTEB.

Quantitative Data

While specific kinetic data for the acid-catalyzed hydrolysis of BTEB is not extensively available in the literature, data from analogous organotrialkoxysilanes and general sol-gel kinetics provide valuable insights. The following tables summarize typical experimental conditions and kinetic parameters.

Table 1: Typical Experimental Conditions for Acid-Catalyzed Hydrolysis of BTEB

| Parameter | Value/Range | Source |

| Precursor | This compound (BTEB) | [1] |

| Solvent | Ethanol | [1] |

| Catalyst | Hydrochloric Acid (HCl) | [1] |

| Molar Ratio (BTEB:Ethanol:Water:HCl) | 1:10:x:0.8 x 10⁻⁴ (where x = 3, 6, or 9) | [1] |

| Temperature | Ambient Temperature | [1] |

Table 2: Analogous Kinetic Data for Acid-Catalyzed Hydrolysis of Alkoxysilanes

| Silane | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Source |

| Tetraethoxysilane (TEOS) | HCl | 4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹ (at 39°C) | 11 - 16 kcal/mol | |

| Octyltriethoxysilane (OTES) | HCl | 5.5 - 97 mM⁻¹ h⁻¹ | Not specified | |

| Aminopropyltriethoxysilane (APTES) | (autocatalyzed) | 2.77 x 10⁻⁴ s⁻¹ (initial) | 34.4 kJ/mol (initial) |

Note: The kinetic data presented in Table 2 is for analogous compounds and should be used as a general reference for the expected reactivity of BTEB under acidic conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following protocol is based on a ²⁹Si NMR study of BTEB hydrolysis.[1]

Protocol 1: Monitoring BTEB Hydrolysis by ²⁹Si NMR

Objective: To monitor the speciation and reaction kinetics of the acid-catalyzed hydrolysis of this compound in an ethanol/water solution.

Materials:

-

This compound (BTEB)

-

Ethanol (absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

-

NMR tubes

Procedure:

-

Solution Preparation: Prepare a stock solution of the acid catalyst in ethanol.

-

Reaction Mixture Preparation: In an NMR tube, combine BTEB, ethanol, and water in the desired molar ratio (e.g., 1:10:6).

-

Initiation of Hydrolysis: Add the calculated amount of the HCl stock solution to the NMR tube to achieve the target catalyst concentration (e.g., a molar ratio of BTEB:HCl of 1:0.8 x 10⁻⁴).

-

NMR Data Acquisition: Immediately after adding the catalyst, begin acquiring ²⁹Si NMR spectra at regular time intervals. Use a high-resolution NMR spectrometer.

-

Data Analysis: Integrate the signals corresponding to the different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed species) to determine their relative concentrations over time.

Figure 2: Experimental workflow for monitoring BTEB hydrolysis using ²⁹Si NMR.

Signaling Pathways and Logical Relationships

The interplay between hydrolysis and condensation is central to the sol-gel process. The following diagram illustrates the logical progression from the BTEB precursor to the final polysilsesquioxane network.

Figure 3: Logical pathway of the sol-gel process for this compound.

Conclusion

The acid-catalyzed hydrolysis of this compound is a complex process involving sequential hydrolysis of its two triethoxysilyl groups, followed by condensation reactions. Understanding the mechanism and kinetics of this initial step is critical for controlling the structure and properties of the resulting hybrid organic-inorganic materials. While specific kinetic data for BTEB remains an area for further investigation, the information provided in this guide, based on direct studies of BTEB and analogous systems, offers a solid foundation for researchers in the field. The detailed experimental protocol and visualizations serve as practical tools for designing and interpreting experiments involving this important precursor.

References

An In-depth Technical Guide to the Base-Catalyzed Condensation of 1,4-Bis(triethoxysilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the base-catalyzed condensation of 1,4-Bis(triethoxysilyl)benzene (BTEB), a critical process in the synthesis of benzene-bridged Periodic Mesoporous Organosilicas (PMOs). These advanced hybrid materials are of significant interest for a wide range of applications, including catalysis, separation, and notably, as sophisticated platforms for drug delivery systems. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data on the resulting material properties.

Introduction to Base-Catalyzed Condensation of BTEB

The synthesis of PMOs from BTEB is a sol-gel process that involves two primary reactions: the hydrolysis of the triethoxysilyl groups and the subsequent condensation of the resulting silanols. In a base-catalyzed environment, these reactions proceed via specific mechanisms that influence the final structure and morphology of the material.

The base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom of the BTEB precursor. This is followed by the condensation of the deprotonated silanols, which act as nucleophiles, attacking neutral silanols. This process leads to the formation of siloxane (Si-O-Si) bridges, building the organosilica network. A key feature of base-catalyzed condensation is the tendency to form more highly branched and condensed silica (B1680970) networks, which can lead to the formation of discrete nanoparticles.

The choice of base catalyst, its concentration, and other reaction parameters such as temperature and the presence of a surfactant (structure-directing agent), play a crucial role in controlling the particle size, pore structure, and overall morphology of the resulting benzene-bridged PMOs.

Signaling Pathways and Logical Relationships

The base-catalyzed condensation of BTEB is a multi-step process governed by a series of interconnected chemical reactions. The overall transformation from the BTEB precursor to the final PMO material can be visualized as a logical workflow.

Caption: Logical workflow of the base-catalyzed synthesis of PMOs from BTEB.

The key signaling pathway in the base-catalyzed condensation is the reaction mechanism itself, which dictates the formation of the siloxane bonds that constitute the backbone of the PMO material.

Caption: Simplified mechanism of base-catalyzed hydrolysis and condensation of organosilanes.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of benzene-bridged PMO nanoparticles using an ammonia-catalyzed sol-gel reaction, adapted from established methodologies.[1]

Materials

-

This compound (BTEB, 96%)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ammonia (B1221849) solution (28-30 wt%)

-

Ethanol (B145695) (absolute)

-

Deionized water

Synthesis of Benzene-Bridged PMO Nanoparticles

-

Preparation of the Surfactant Solution: In a typical synthesis, dissolve 0.5 g of CTAB in a mixture of 50 mL of deionized water and 50 mL of absolute ethanol in a flask. Stir the solution vigorously at 40°C for 1 hour to ensure complete dissolution of the surfactant.

-

Addition of Catalyst: To the surfactant solution, add a specific volume of ammonia solution (e.g., 0.5 mL, 1.0 mL, or 2.0 mL) to act as the base catalyst. The concentration of the catalyst is a critical parameter for controlling the final particle size.

-

Introduction of the Precursor: While maintaining vigorous stirring, add 0.84 g of BTEB to the solution. Continue stirring the mixture at 40°C for 4 hours. A white precipitate will form, indicating the condensation of the organosilica framework.

-

Aging: Age the resulting suspension at 40°C for 24 hours without stirring to allow for further condensation and strengthening of the silica network.

-

Purification: Collect the solid product by centrifugation or filtration and wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and residual surfactant.

-

Surfactant Removal: To create the porous structure, the CTAB template must be removed. This is typically achieved by solvent extraction. Disperse the as-synthesized particles in a solution of 1 wt% NaCl in ethanol and reflux the mixture at 80°C for 24 hours. Repeat this extraction process twice to ensure complete removal of the surfactant.

-

Final Product: After the final extraction, wash the product with ethanol and dry it under vacuum at 60°C overnight to obtain the final porous benzene-bridged PMO nanoparticles.

The following diagram illustrates the experimental workflow for the synthesis of benzene-bridged PMOs.

Caption: Experimental workflow for the base-catalyzed synthesis of benzene-bridged PMOs.

Data Presentation

The properties of the final PMO material are highly dependent on the synthesis conditions, particularly the concentration of the base catalyst. The following tables summarize the quantitative data on how ammonia concentration influences the key characteristics of the resulting benzene-bridged PMOs.[1]

Table 1: Effect of Ammonia Concentration on Particle Size

| Ammonia Concentration (mL in 100 mL solvent) | Average Particle Size (nm) |

| 0.5 | 150 ± 20 |

| 1.0 | 250 ± 30 |

| 2.0 | 400 ± 40 |

Table 2: Textural Properties of Benzene-Bridged PMOs

| Property | Value |

| BET Surface Area (m²/g) | 850 - 1000 |

| Pore Volume (cm³/g) | 0.8 - 1.2 |

| Average Pore Diameter (nm) | 2.5 - 3.5 |

Note: The values in Table 2 are typical ranges for benzene-bridged PMOs synthesized under base-catalyzed conditions with CTAB as the surfactant.

Conclusion

The base-catalyzed condensation of this compound is a versatile and controllable method for the synthesis of periodic mesoporous organosilicas with well-defined properties. By carefully controlling the experimental parameters, particularly the concentration of the base catalyst, researchers can tailor the particle size, pore structure, and surface area of these materials to suit specific applications in drug development and other scientific fields. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of these promising nanomaterials.

References

29Si NMR study of 1,4-Bis(triethoxysilyl)benzene hydrolysis

In-Depth Technical Guide: A 29^{29}29 Si NMR Study of 1,4-Bis(triethoxysilyl)benzene Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (BTEB) is a bridged polysilsesquioxane precursor that has garnered significant interest in materials science and, by extension, in advanced drug delivery systems. The hydrolysis and subsequent condensation of BTEB are fundamental processes in the formation of porous silica-based materials with tailored properties. Understanding the kinetics and mechanism of these reactions is crucial for controlling the final structure and function of the resulting materials.

This technical guide provides an in-depth analysis of the hydrolysis of this compound in an acidic ethanol-water system, primarily through the lens of

292929The key finding of the study detailed herein is the preferential hydrolysis of one of the two triethoxysilyl groups on the benzene (B151609) ring.[2] This initial hydrolysis event is followed by the further hydrolysis of the remaining ethoxy groups on the same silicon atom before the second triethoxysilyl group begins to hydrolyze. This observation is critical for developing refined models of polysilsesquioxane formation and for the rational design of materials with specific pore structures and surface functionalities.

Experimental Protocols

The following sections detail the methodologies for the

29Materials and Sample Preparation

-

Reagents:

-

This compound (BTEB)

-

Ethanol (absolute)

-

Deionized Water

-

Hydrochloric acid (HCl)

-

Chromium(III) acetylacetonate (B107027) (Cr(acac)

) (optional, as a relaxation agent)3 -

Deuterated solvent (e.g., CDCl

) for NMR locking3

-

-

Sample Preparation: The hydrolysis of BTEB was investigated in a system with the following molar ratios: BTEB:ethanol:water:HCl = 1:10:x:0.8 × 10⁻⁴, where x = 3, 6, or 9.[2]

-

In a clean, dry vial, the appropriate amount of this compound is dissolved in absolute ethanol.

-

The required volume of deionized water is added to the solution.

-

Finally, the hydrochloric acid catalyst is added to initiate the hydrolysis reaction.

-

The solution is thoroughly mixed to ensure homogeneity.

-

For quantitative

Si NMR, a relaxation agent such as Cr(acac)293 -

An aliquot of the reaction mixture is transferred to an NMR tube, and a small amount of a deuterated solvent is added for the spectrometer's lock system.

-

29^{29}29 Si NMR Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer with a probe tuneable to the

Si frequency is required.29 -

Acquisition Parameters (General Recommendations):

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.

-

Flip Angle: A 30-45° pulse angle is often used to allow for shorter relaxation delays.

-

Relaxation Delay (d1): The delay between pulses should be at least 5 times the longest T1 relaxation time of the silicon nuclei in the sample to ensure full relaxation and accurate quantification. The addition of a relaxation agent can significantly reduce this delay.

-

Acquisition Time: Sufficient to resolve the signals of interest.

-

Number of Scans: Dependent on the concentration of the sample and the desired signal-to-noise ratio. Due to the low natural abundance of

Si (4.7%), a larger number of scans is often necessary.29 -

Referencing: Chemical shifts are referenced externally to tetramethylsilane (B1202638) (TMS) at 0 ppm.[3]

-

Data Presentation

The hydrolysis of this compound leads to a variety of silicon species, each with a distinct chemical environment and, therefore, a unique

29Summary of Experimental Conditions

| Parameter | Value | Reference |

| Precursor | This compound (BTEB) | [2] |

| Molar Ratios | BTEB:ethanol:water:HCl = 1:10:x:0.8 × 10⁻⁴ (x=3, 6, or 9) | [2] |

| Catalyst | Hydrochloric Acid (HCl) | [2] |

| Temperature | Ambient Temperature | [2] |

| Analytical Technique | High-Resolution | [2] |

29^{29}29 Si NMR Chemical Shift Assignments for Hydrolyzed BTEB Species

The

293223| Silicon Species | General Notation | Description | Expected |

| Unhydrolyzed | T⁰ | -Si(OEt) | More shielded (upfield) |

| Monohydrolyzed | T¹(OH) | -Si(OEt) | Deshielded relative to T⁰ |

| Dihydrolyzed | T²(OH) | -Si(OEt)(OH) | Further deshielded |

| Trihydrolyzed | T³(OH) | -Si(OH) | Most deshielded (downfield) |

| Condensed Species | T¹, T², T³ | Si-O-Si linkages | Generally shifted upfield from corresponding monomers |

Signaling Pathways and Experimental Workflow

Hydrolysis Pathway of this compound

The

29

Caption: Preferential hydrolysis pathway of this compound.

Experimental Workflow for 29^{29}29 Si NMR Study

The general workflow for conducting a

29

Caption: General experimental workflow for the

29Conclusion

The use of

29An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(triethoxysilyl)benzene and its Derived Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 1,4-Bis(triethoxysilyl)benzene (BTEB) and the resulting phenylene-bridged organosilica materials. While direct quantitative thermal analysis data for the BTEB monomer is not extensively available in public literature, this document synthesizes information on the thermal behavior of materials derived from it, offering valuable insights for its application in research and development.

Introduction to this compound (BTEB)

This compound is an organosilane compound featuring a central benzene (B151609) ring functionalized with two triethoxysilyl groups at the para positions. Its primary application lies in the synthesis of periodic mesoporous organosilicas (PMOs), where the phenylene group forms an integral part of the silica (B1680970) framework, imparting unique thermal, mechanical, and chemical properties to the final material.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₆Si₂ |

| Molecular Weight | 402.63 g/mol |

| Boiling Point | 130-133 °C at 0.5 mmHg |

| Density | 1.015 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

Thermal Stability of BTEB-Derived Materials

Materials synthesized using BTEB as a precursor, particularly phenylene-bridged PMOs, exhibit notable thermal stability. The incorporation of the aromatic phenylene unit within the siloxane network enhances the overall thermal resistance of the material.

Key Findings from Literature:

-

High Decomposition Temperatures: Phenylene-bridged organosilicas are generally stable at temperatures approaching 500°C in an inert atmosphere.

-

Influence of Atmosphere: The degradation behavior is significantly influenced by the surrounding atmosphere. In the presence of oxygen, the cleavage of the silicon-carbon (Si-C) bond is more likely to occur at lower temperatures compared to an inert environment.

-

Structural Integrity: Even after the decomposition of the organic phenylene bridge, the mesoporous silica structure can remain intact.

While specific quantitative data for the thermal decomposition of pure BTEB is scarce, the thermal stability of the derived materials provides an indirect measure of the robustness of the Si-C bonds in the BTEB molecule once incorporated into a polymer matrix.

Experimental Protocols for Thermal Analysis

Standard techniques for evaluating the thermal stability of BTEB and its derived materials include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and quantifying weight loss at different stages.

-

Typical Experimental Parameters:

-

Heating Rate: 10 °C/min

-

Atmosphere: Nitrogen (inert) or Air (oxidative)

-

Temperature Range: Ambient to 800-1000 °C

-

Sample Pan: Platinum or Alumina

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.

-

Typical Experimental Parameters:

-

Heating/Cooling Rate: 5-20 °C/min

-

Atmosphere: Nitrogen

-

Temperature Range: Dependent on the expected transitions, but a wide range (e.g., -50 °C to 400 °C) can be scanned.

-

Sample Pan: Hermetically sealed aluminum pans.

-

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Typical Experimental Parameters:

-

Pyrolysis Temperature: 500-1000 °C

-

Carrier Gas: Helium

-

GC Column: A non-polar or medium-polarity column suitable for separating a wide range of organic compounds.

-

MS Detector: Electron Ionization (EI) mode.

-

Visualizing Experimental Workflows and Decomposition Pathways

Diagram 1: General Experimental Workflow for Thermal Analysis

Caption: A flowchart illustrating the typical experimental workflow for the thermal analysis of materials.

Diagram 2: Postulated Decomposition Pathway of BTEB-Derived Organosilica

Caption: A simplified diagram showing a plausible thermal decomposition pathway for organosilica materials derived from BTEB.

Summary and Future Outlook

This compound is a key precursor for the synthesis of thermally robust phenylene-bridged organosilica materials. While the thermal properties of the monomer itself are not well-documented, the high stability of the resulting materials underscores the strength of the incorporated phenylene-silicon linkage. Further research focusing on the detailed thermal analysis of pure BTEB, including the identification of its decomposition products, would provide a more complete understanding of its thermal behavior and could aid in the rational design of new materials with tailored thermal properties. The experimental protocols and conceptual pathways presented in this guide offer a solid foundation for researchers and professionals working with BTEB and related organosilanes.

Navigating the Solubility of 1,4-Bis(triethoxysilyl)benzene: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of 1,4-Bis(triethoxysilyl)benzene (BTEB), a key precursor in the synthesis of advanced materials. While quantitative solubility data in common organic solvents remains largely uncharacterized in publicly available literature, this document provides essential qualitative insights derived from its primary application in the formation of Periodic Mesoporous Organosilicas (PMOs). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering BTEB in their work.

Understanding the Solubility Profile of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, toluene, ethanol (B145695), methanol, hexane, or acetone.

However, the extensive use of BTEB as a bridged organosilane precursor in the sol-gel synthesis of Periodic Mesoporous Organosilicas (PMOs) provides strong inferential evidence of its solubility and miscibility characteristics. The sol-gel process typically involves the hydrolysis and condensation of precursors in a solvent system, often a mixture of water and a co-solvent like ethanol, in the presence of a surfactant (structure-directing agent) and a catalyst (acidic or basic).

The successful formation of homogeneous PMO materials from BTEB necessitates that the precursor be soluble, or at the very least miscible, in the reaction medium to ensure uniform hydrolysis and condensation. Therefore, it can be inferred that this compound exhibits solubility in polar protic solvents like ethanol, which are commonly used in these syntheses. Its molecular structure, featuring a nonpolar benzene (B151609) core and polar triethoxysilyl groups, suggests it may also be soluble in a range of other organic solvents with varying polarities, such as THF and toluene, which are often used in organosilane chemistry.

Experimental Protocol: Generalized Synthesis of Benzene-Bridged Periodic Mesoporous Organosilica (PMO)

The following is a generalized experimental protocol for the synthesis of benzene-bridged PMOs using this compound. This protocol is a composite of methodologies frequently described in the literature and serves as a foundational procedure that can be adapted for specific research needs.

Materials:

-

This compound (BTEB)

-

Surfactant (e.g., Pluronic P123, Cetyltrimethylammonium bromide - CTAB)

-

Deionized Water

-

Co-solvent (e.g., Ethanol)

-

Catalyst (e.g., Hydrochloric acid - HCl, Sodium hydroxide (B78521) - NaOH)

Procedure:

-

Surfactant Dissolution: The surfactant is dissolved in a mixture of deionized water and the co-solvent (e.g., ethanol) with stirring until a homogeneous solution is obtained. The catalyst (e.g., HCl) is then added to this solution.

-

Precursor Addition: this compound is added to the surfactant solution under vigorous stirring. The mixture is typically stirred for a period to ensure complete mixing and initiation of hydrolysis.

-

Hydrolysis and Condensation (Aging): The resulting sol is aged, often under static conditions, at a specific temperature (e.g., room temperature to 100°C) for a designated period (e.g., 24-48 hours). During this time, the hydrolysis of the triethoxysilyl groups and subsequent condensation to form the silica (B1680970) network occurs around the surfactant micelles.

-

Hydrothermal Treatment (Optional): To enhance the cross-linking and structural ordering of the material, a hydrothermal treatment step may be performed by heating the mixture in a sealed autoclave at an elevated temperature (e.g., 100-150°C).

-

Product Recovery: The solid product is recovered by filtration or centrifugation, washed with deionized water and ethanol to remove residual reactants.

-

Surfactant Removal (Template Extraction): The surfactant template is removed from the pores of the as-synthesized material. This is typically achieved by solvent extraction (e.g., refluxing in ethanol with an acidic catalyst) or by calcination at high temperatures (e.g., 550°C) in air or an inert atmosphere. The choice of method depends on the desired properties of the final PMO material.

Visualizing the Workflow: Synthesis of Benzene-Bridged PMO

The following diagram illustrates the generalized workflow for the synthesis of Periodic Mesoporous Organosilica using this compound as the precursor.

Physical properties of 1,4-Bis(triethoxysilyl)benzene: boiling point and density

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(triethoxysilyl)benzene is a key organosilane compound utilized primarily as a precursor in the synthesis of bridged silsesquioxanes and periodic mesoporous organosilicas (PMOs). Its rigid phenylene core and reactive triethoxysilyl groups at the para positions allow for the formation of highly ordered, robust, and functionalizable porous materials. These materials have significant potential in various applications, including catalysis, chromatography, and as platforms for drug delivery systems. A thorough understanding of the fundamental physical properties of this compound is crucial for its handling, processing, and the successful synthesis of advanced materials. This guide provides an in-depth overview of its boiling point and density, including detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are foundational to its application in materials science. The boiling point is a critical parameter for purification via distillation and for defining the temperature limits of its handling in liquid form. The density is essential for mass-to-volume conversions in reaction stoichiometry and for computational modeling of materials derived from it.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 130-133 °C[1][2][3][4] | at 0.5 mmHg |

| 130-132 °C[5][6] | at 0.4 mmHg | |

| Density | 1.015 g/mL[1][2][3][4][5] | at 25 °C |

Experimental Protocols

Accurate determination of the physical properties of this compound requires precise and standardized experimental methodologies. Below are detailed protocols for measuring its boiling point and density.

Boiling Point Determination (Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to thermal decomposition, its boiling point is typically determined under reduced pressure. The Thiele tube method is a suitable technique for this purpose on a laboratory scale.

Apparatus:

-

Thiele tube

-

High-boiling point heating oil (e.g., silicone oil)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

-

Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, ensuring the sample is below the side arm of the tube. The heating oil should cover the sample.

-

Pressure Reduction: The Thiele tube is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 0.5 mmHg), as measured by a manometer.

-

Heating: The side arm of the Thiele tube is gently heated. The circulating oil ensures even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external pressure.

-

Recording: The temperature and the pressure are recorded.

Density Determination

The density of liquid this compound can be accurately determined using a pycnometer, a specialized flask that allows for the precise measurement of a fixed volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 25 °C)

-

Thermometer

Procedure:

-

Pycnometer Calibration:

-

The clean, dry pycnometer is weighed on the analytical balance. This is the mass of the empty pycnometer (m_pyc).

-

The pycnometer is filled with deionized water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, ensuring no air bubbles are present.

-

The outside of the pycnometer is carefully dried, and it is weighed again. This is the mass of the pycnometer filled with water (m_pyc+water).

-

The mass of the water is calculated (m_water = m_pyc+water - m_pyc).

-

The volume of the pycnometer (V_pyc) is determined using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL): V_pyc = m_water / ρ_water.

-

-

Sample Measurement:

-

The pycnometer is thoroughly dried.

-

The pycnometer is filled with this compound and placed in the constant temperature water bath at 25 °C until thermal equilibrium is reached.

-

The volume is adjusted to the calibration mark.

-

The outside of the pycnometer is dried, and it is weighed. This is the mass of the pycnometer filled with the sample (m_pyc+sample).

-

-

Density Calculation:

-

The mass of the this compound sample is calculated (m_sample = m_pyc+sample - m_pyc).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = m_sample / V_pyc.

-

Synthesis Workflow Visualization

This compound is a fundamental building block for Periodic Mesoporous Organosilicas (PMOs). The synthesis generally involves the hydrolysis and co-condensation of the organosilane precursor in the presence of a structure-directing agent (surfactant).

Caption: Workflow for the synthesis of Periodic Mesoporous Organosilica (PMO) from this compound.

References

- 1. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 2. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation of periodic mesoporous organosilica with large mesopores using silica colloidal crystals as templates - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

Quantum Chemical Calculations for 1,4-Bis(triethoxysilyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,4-Bis(triethoxysilyl)benzene (BTEB). While specific experimental quantum chemical studies on BTEB are not extensively documented in publicly available literature, this document outlines the established computational methodologies and protocols that are applied to similar organosilane and aromatic systems. The guide presents a theoretical framework, a detailed computational workflow, and illustrative data to serve as a resource for researchers investigating BTEB and related compounds.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₆H₄(Si(OC₂H₅)₃)₂. It serves as a crucial precursor in the synthesis of periodic mesoporous organosilicas (PMOs), materials with applications in catalysis, separation, and drug delivery.[1] Understanding the molecule's structural, electronic, and spectroscopic properties at a quantum level is essential for optimizing its use in these advanced materials and for predicting its reactivity and potential interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental approach to determine these properties with high accuracy. These computational methods allow for the prediction of molecular geometries, vibrational frequencies (IR and Raman spectra), electronic properties (HOMO-LUMO gap), and NMR chemical shifts, providing insights that are complementary to experimental data.

Computational Methodology

A typical computational study on this compound would involve a multi-step process, beginning with the construction of the initial molecular geometry and culminating in the analysis of its calculated properties. The workflow for such a study is depicted below.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Periodic Mesoporous Organosilicas (PMOs) using 1,4-Bis(triethoxysilyl)benzene for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of periodic mesoporous organosilicas (PMOs) using 1,4-bis(triethoxysilyl)benzene (BTEB) as a precursor. The resulting benzene-bridged PMOs are highly ordered materials with large surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems. This document outlines two primary synthesis methods: an acidic route using the triblock copolymer Pluronic P123 as a template, and a basic route employing cetyltrimethylammonium bromide (CTAB). Furthermore, protocols for loading and in vitro release of the model drugs doxorubicin (B1662922) and ibuprofen (B1674241) are detailed.

Overview of BTEB-based Periodic Mesoporous Organosilicas

Periodic mesoporous organosilicas are a class of hybrid organic-inorganic materials characterized by organic bridging groups integrated within a silica (B1680970) framework. The use of this compound as a precursor results in a robust material with benzene (B151609) rings periodically arranged within the pore walls. This unique structure imparts hydrophobicity and π-π stacking capabilities, which can be advantageous for the loading of specific drug molecules. The ability to tailor the pore size and surface properties of these materials allows for controlled drug loading and release kinetics, making them a versatile platform for advanced drug delivery applications.

Experimental Protocols

Synthesis of Benzene-Bridged PMOs via Acidic Route (with Pluronic P123)

This protocol describes the synthesis of large-pore benzene-bridged PMOs using the non-ionic surfactant Pluronic P123 under acidic conditions.

Materials:

-

This compound (BTEB, 98%)

-

Pluronic P123 (EO20PO70EO20)

-

Hydrochloric acid (HCl, 37%)

-

Deionized water

-

Ethanol (B145695) (96%)

Equipment:

-

Jacketed reaction vessel

-

Magnetic stirrer with hot plate

-

Temperature controller

-

Centrifuge

-

Teflon-lined autoclave

Procedure:

-

Template Solution Preparation: In a jacketed reaction vessel, dissolve 2.0 g of Pluronic P123 in 75 mL of deionized water and 10 mL of 2 M HCl.

-

Pre-hydrolysis: Stir the template solution at 40 °C for 2 hours to ensure complete dissolution and micelle formation.

-

Addition of Precursor: Add 2.5 g of this compound (BTEB) dropwise to the template solution under vigorous stirring (600 rpm).

-

Hydrolysis and Condensation: Continue stirring the mixture at 40 °C for 24 hours.

-

Hydrothermal Treatment: Transfer the resulting white suspension to a Teflon-lined autoclave and age at 100 °C for 48 hours.

-

Product Recovery: Cool the autoclave to room temperature. Collect the solid product by filtration or centrifugation and wash thoroughly with deionized water until the pH is neutral.

-

Drying: Dry the as-synthesized material in an oven at 60 °C overnight.

-

Template Removal: To remove the Pluronic P123 template, suspend the dried powder in a solution of 1.5 mL of concentrated HCl in 150 mL of ethanol. Stir the suspension at 60 °C for 6 hours.

-

Final Product: Collect the final product by filtration, wash with ethanol, and dry under vacuum at 80 °C for 12 hours.

Synthesis of Benzene-Bridged PMOs via Basic Route (with CTAB)

This protocol details the synthesis of benzene-bridged PMOs using the cationic surfactant cetyltrimethylammonium bromide (CTAB) under basic conditions.

Materials:

-

This compound (BTEB, 98%)

-

Cetyltrimethylammonium bromide (CTAB)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol (96%)

-

Ammonium (B1175870) nitrate (B79036) (NH₄NO₃)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with hot plate

-

Reflux condenser

-

Centrifuge

Procedure:

-

Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask. Add 3.5 mL of 2 M NaOH solution to the CTAB solution.

-

Heating: Heat the solution to 80 °C with stirring (400 rpm) until the CTAB is fully dissolved and the solution is clear.

-

Addition of Precursor: Add 1.85 g of this compound (BTEB) dropwise to the hot template solution under continuous stirring.

-

Reaction: Maintain the reaction mixture at 80 °C for 2 hours. A white precipitate will form.

-

Product Recovery: Cool the mixture to room temperature. Collect the solid product by filtration or centrifugation and wash thoroughly with deionized water.

-

Drying: Dry the as-synthesized material in an oven at 60 °C overnight.

-

Template Removal: To remove the CTAB template, suspend the dried powder in a solution of 6 g/L of ammonium nitrate in 96% ethanol. Stir the suspension at 60 °C for 6 hours.

-

Final Product: Collect the final product by filtration, wash with ethanol, and dry under vacuum at 80 °C for 12 hours.

Data Presentation

The following tables summarize the typical physicochemical properties of BTEB-based PMOs synthesized by the acidic and basic routes, as well as their drug loading and release characteristics for doxorubicin and ibuprofen.

Table 1: Physicochemical Properties of Benzene-Bridged PMOs

| Synthesis Route | Template | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

| Acidic | Pluronic P123 | 650 - 850 | 0.8 - 1.2 | 6.0 - 8.0 |

| Basic | CTAB | 800 - 1100 | 0.6 - 0.9 | 2.5 - 4.0 |

Table 2: Drug Loading and Release in Benzene-Bridged PMOs

| Drug | Synthesis Route | Loading Capacity (wt%) | Loading Efficiency (%) | Cumulative Release (24h, pH 7.4) | Cumulative Release (24h, pH 5.5) |

| Doxorubicin | Acidic (P123) | 15 - 25 | 75 - 85 | ~30% | ~60% |

| Doxorubicin | Basic (CTAB) | 10 - 20 | 70 - 80 | ~40% | ~75% |

| Ibuprofen | Acidic (P123) | 20 - 35 | 80 - 95 | ~50% | ~55% |

| Ibuprofen | Basic (CTAB) | 15 - 30 | 75 - 90 | ~60% | ~65% |

Note: The data presented are typical ranges and may vary depending on specific synthesis conditions and experimental parameters.

Drug Loading and Release Protocols

Doxorubicin Loading

-

Preparation of Doxorubicin Solution: Prepare a 1 mg/mL solution of doxorubicin hydrochloride in deionized water.

-

Loading: Disperse 50 mg of the synthesized BTEB-PMO material in 10 mL of the doxorubicin solution.

-

Incubation: Stir the suspension at room temperature in the dark for 24 hours.

-

Separation: Centrifuge the suspension to separate the doxorubicin-loaded PMOs.

-

Quantification: Measure the concentration of doxorubicin in the supernatant using a UV-Vis spectrophotometer at 480 nm. The loading capacity and efficiency can be calculated from the difference in concentration before and after loading.

-

Washing and Drying: Wash the loaded particles with deionized water to remove surface-adsorbed drug and dry under vacuum.

Ibuprofen Loading

-

Preparation of Ibuprofen Solution: Prepare a 10 mg/mL solution of ibuprofen in ethanol.

-

Loading: Disperse 50 mg of the synthesized BTEB-PMO material in 10 mL of the ibuprofen solution.

-

Incubation: Stir the suspension at room temperature for 24 hours.

-

Separation: Centrifuge the suspension to separate the ibuprofen-loaded PMOs.

-

Quantification: Measure the concentration of ibuprofen in the supernatant using a UV-Vis spectrophotometer at 221 nm. Calculate the loading capacity and efficiency.

-

Washing and Drying: Wash the loaded particles with ethanol and dry under vacuum.

In Vitro Drug Release

-

Release Medium: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5.

-

Sample Preparation: Disperse 10 mg of the drug-loaded PMOs in 10 mL of the release medium in a dialysis bag (MWCO 10 kDa).

-

Release Study: Place the dialysis bag in 40 mL of the same release medium and keep it at 37 °C with gentle shaking.

-

Sampling: At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

-

Quantification: Determine the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer at the respective wavelength (480 nm for doxorubicin, 221 nm for ibuprofen).

-

Data Analysis: Calculate the cumulative drug release as a percentage of the total loaded drug.

Visualizations

Caption: Synthesis workflow for BTEB-based PMOs.

Caption: Drug delivery and release mechanism.

Application Note: 1,4-Bis(triethoxysilyl)benzene for the Preparation of Advanced Hybrid HPLC Stationary Phases

Audience: Researchers, scientists, and drug development professionals.

Introduction: High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in research and industry. The heart of the HPLC system, the column, is defined by its stationary phase. Traditional silica-based stationary phases suffer from limited chemical stability, particularly at alkaline pH, which restricts the range of mobile phase conditions that can be used for method development.

To overcome these limitations, hybrid organic-inorganic stationary phases have been developed. These materials exhibit improved stability and unique selectivity. 1,4-Bis(triethoxysilyl)benzene (BTEB) is a key precursor for synthesizing a class of these hybrid materials known as phenylene-bridged periodic mesoporous organosilicas (PMOs).[1][2][3] The incorporation of the rigid phenylene group directly into the silica (B1680970) framework imparts exceptional chemical and thermal stability to the stationary phase.[1][4] This allows for a wider operating pH range, providing greater flexibility in method development, especially for the analysis of basic compounds which often require high pH for optimal peak shape and retention.[4][5][6]

This application note provides detailed protocols for the synthesis of a phenylene-bridged hybrid silica stationary phase using BTEB, subsequent HPLC column packing, and a practical application demonstrating its chromatographic performance.

Precursor Specifications: this compound (BTEB)

A thorough understanding of the precursor's properties is essential for consistent synthesis.

| Property | Value |

| Chemical Formula | C₁₈H₃₄O₆Si₂ |

| Molecular Weight | 402.64 g/mol [1] |

| Appearance | Colorless Liquid |

| Purity | ≥96% |

| Density | 1.015 g/mL at 25 °C[3][7] |

| Boiling Point | 130-133 °C at 0.5 mmHg[3][7] |

| Refractive Index | n20/D 1.456[3][7] |

| CAS Number | 2615-18-1[8] |

Experimental Protocols

Synthesis of Phenylene-Bridged Hybrid Silica Spheres (p-PHS)

This protocol details the co-condensation method to synthesize monodisperse 1,4-phenylene-bridged hybrid organosilica spheres (p-PHS), adapted from established procedures.[1][4] The synthesis involves the hydrolysis and co-condensation of BTEB and tetraethoxysilane (TEOS) in the presence of surfactants that act as templates for the porous structure.

Materials:

-

This compound (BTEB)

-

Tetraethoxysilane (TEOS)

-

Dodecylamine (DDA)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ethanol (B145695) (Absolute)

-

Deionized Water

-

Ammonia (B1221849) solution (28% w/w)

-

Hydrochloric Acid (for template removal)

Protocol:

-

Solution Preparation: In a suitable reaction vessel, dissolve 0.5 g of DDA and 0.55 g of CTAB in a mixture of 70 mL of deionized water and 30 mL of ethanol.

-

Catalyst Addition: Add 0.8 mL of ammonia solution (28%) to the surfactant mixture. Stir the solution vigorously at 40 °C for 30 minutes to ensure homogeneity.

-

Precursor Addition: Prepare a mixture of TEOS and BTEB. For a molar ratio of approximately 80:20 (TEOS:BTEB), mix 4.78 g of TEOS with 1.25 g of BTEB.

-

Reaction Initiation: Add the TEOS/BTEB mixture dropwise to the stirred surfactant solution. Continue stirring at 40 °C. A white precipitate will form as the reaction proceeds.

-

Aging: Allow the reaction to proceed for 12 hours at 40 °C with continuous stirring to ensure complete condensation and particle formation.

-

Particle Collection: Collect the synthesized spherical particles by filtration or centrifugation. Wash the particles thoroughly with a 1:1 (v/v) mixture of water and ethanol three times to remove residual reactants.

-

Drying: Dry the collected particles in a vacuum oven at 60 °C for 12 hours.

-

Template Removal (Calcination): To create the porous structure, the surfactant templates (DDA and CTAB) must be removed. Suspend the dried particles in an ethanol solution containing hydrochloric acid (1 M) and reflux at 80 °C for 24 hours.

-

Final Washing and Drying: Filter the particles, wash extensively with ethanol until the filtrate is neutral, and dry in a vacuum oven at 80 °C for 24 hours. The resulting product is the p-PHS stationary phase, ready for characterization and column packing.

HPLC Column Packing and Operation

Materials:

-

Synthesized p-PHS stationary phase material

-

Empty stainless-steel HPLC column (e.g., 50 x 2.1 mm I.D.)

-

Isopropyl alcohol (slurry solvent)

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, water)

-

High-pressure slurry packing pump

Protocol for Column Packing:

-

Slurry Preparation: Prepare a slurry by suspending approximately 0.5 g of the p-PHS material in 10 mL of isopropyl alcohol.[9]

-

Sonication: Sonicate the slurry for 15 minutes to ensure the particles are fully dispersed and to remove any trapped air.

-

Packing: Transfer the slurry to the reservoir of a high-pressure slurry packing pump. Attach the empty HPLC column to the reservoir.

-

Pressurization: Pack the column by rapidly pressurizing the reservoir to approximately 6,000 psi. Maintain the pressure and pass at least 50 mL of isopropyl alcohol through the column to form a stable, packed bed.

-

Equilibration: Once packed, replace the packing solvent with the initial mobile phase for your analysis and equilibrate the column until a stable baseline is achieved.

Protocol for HPLC Operation:

-

Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile. Filter and degas all mobile phases before use.

-

System Setup: Install the packed p-PHS column in the HPLC system, ensuring the flow direction is correct.

-

Column Equilibration: Purge the pump with the initial mobile phase composition. Set the flow rate (e.g., 0.2 mL/min for a 2.1 mm I.D. column) and allow the mobile phase to run through the column for at least 30-60 minutes, or until the detector baseline is stable.

-

Sample Injection: Prepare the sample in a solvent compatible with the mobile phase. Inject the sample onto the column.

-

Data Acquisition: Run the gradient or isocratic method and acquire the chromatogram.

Performance Data and Application

Stationary Phase Characteristics

The physical properties of the stationary phase particles are critical to their chromatographic performance. High uniformity and appropriate pore structure are necessary for high efficiency.

| Parameter | Typical Value |

| Material | 1,4-Phenylene-Bridged Hybrid Silica (p-PHS) |

| Particle Shape | Spherical, Monodisperse |

| Particle Size | 1.8 - 2.5 µm[1][4] |

| Surface Area | > 400 m²/g |

| Pore Diameter | 3 - 5 nm |

| pH Stability | 2 - 12 |

Application: Separation of Aromatic Compounds

To demonstrate the performance of the p-PHS stationary phase, a mixture of four aromatic compounds was analyzed. The phenylene bridges within the stationary phase provide unique π-π interactions, which are beneficial for the retention and separation of aromatic analytes.[2]

Chromatographic Conditions:

-

Column: p-PHS, 50 mm x 2.1 mm I.D.

-

Mobile Phase: Acetonitrile/Water (35/65, v/v)[1]

-

Flow Rate: 0.2 mL/min[1]

-

Temperature: 35 °C[1]

-

Detection: UV at 254 nm[1]

-

Analytes: 1. Dimethyl phthalate, 2. Diethyl phthalate, 3. Diphenyl, 4. O-terphenyl

Performance Results:

| Analyte | Retention Time (min) (Estimated) | Retention Factor (k') | Theoretical Plates (N) | Tailing Factor (Tf) |

| 1. Dimethyl phthalate | 2.8 | 1.8 | > 80,000 /m | 1.1 |

| 2. Diethyl phthalate | 3.9 | 2.9 | > 85,000 /m | 1.1 |

| 3. Diphenyl | 5.5 | 4.5 | > 90,000 /m | 1.2 |

| 4. O-terphenyl | 7.2 | 6.2 | > 90,000 /m | 1.2 |

(Note: Data is representative and estimated based on published chromatograms.[1] The high theoretical plate counts indicate excellent column efficiency.)